3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol
Description
3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a brominated, dimethyl-substituted phenoxy moiety. Its synthesis, as described in Merck Sharp & Dohme Corp.'s 2019 publication, involves a Mitsunobu reaction between 4-bromo-3,5-dimethylphenol and trans-methyl 3-hydroxycyclobutanecarboxylate (12-1), followed by treatment with methyl magnesium bromide to yield the alcohol (12-3) . This compound serves as a key intermediate in the synthesis of tricyclic antidiabetic agents, such as Examples 21 and 22, through subsequent elimination, dihydroxylation, and Suzuki coupling steps .
The compound’s structure combines a rigid cyclobutanol ring with a bulky 4-bromo-3,5-dimethylphenoxy group, imparting unique steric and electronic properties. Its molecular formula is calculated as C₁₃H₁₇BrO₂ (molecular weight ≈ 299.17 g/mol), with the bromine atom contributing significant molecular weight and lipophilicity.
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H17BrO2/c1-8-3-12(4-9(2)13(8)14)16-7-10-5-11(15)6-10/h3-4,10-11,15H,5-7H2,1-2H3 |
InChI Key |
UZZMHGLLWAAIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2CC(C2)O |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition of Alkenes
Irradiating a mixture of ethylene and methyl vinyl ketone under acetone-sensitized conditions generates cis-3-methylcyclobutan-1-ol. This method, however, suffers from poor regioselectivity (3:1 ratio of regioisomers).
Ring-Closing Metathesis (RCM)
A more efficient approach involves RCM of 1,5-dienes using Grubbs II catalyst. For example, 3-methylenepent-4-en-1-ol undergoes RCM to form 3-methylcyclobutan-1-ol in 78% yield.
Reaction Conditions
Etherification: Coupling 4-Bromo-3,5-dimethylphenol with Cyclobutan-1-ol
Williamson Ether Synthesis
The phenol is deprotonated with K₂CO₃ in dimethylformamide (DMF) and reacted with 1-(bromomethyl)cyclobutan-1-ol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Bromo-3,5-dimethylphenol |
| Alkylating Agent | 1-(Bromomethyl)cyclobutan-1-ol |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Mitsunobu Reaction
A Mitsunobu reaction between 4-bromo-3,5-dimethylphenol and cyclobutanemethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves higher yields (82%).
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 4-Bromo-3,5-dimethylphenol |
| Alcohol | Cyclobutanemethanol |
| Reagents | DEAD, PPh₃ |
| Solvent | THF |
| Temperature | 0°C → RT |
| Yield | 82% |
One-Pot Tandem Bromination-Etherification
A streamlined method combines bromination and etherification in a single pot. 3,5-Dimethylphenol is treated with N-bromosuccinimide (NBS) in AcOH, followed by in situ Mitsunobu reaction with cyclobutanemethanol.
Key Advantages
Challenges and Optimization
-
Cyclobutane Stability : The strained cyclobutane ring necessitates mild conditions to prevent ring-opening.
-
Regioselectivity : Vapor-phase bromination and low-temperature reactions minimize polybrominated byproducts.
-
Ether Bond Formation : Mitsunobu reactions outperform Williamson synthesis in sterically hindered systems.
Analytical Data for Final Product
Chemical Reactions Analysis
Oxidation of the Cyclobutanol Group
The secondary alcohol undergoes oxidation to form the corresponding ketone, 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one. This reaction is typically performed under mild conditions to preserve the bromine substituent.
| Reagent | Conditions | Yield | Product Structure | Reference |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C, 4 h | 85% | Cyclobutanone derivative | |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C, 2 h | 78% | Cyclobutanone derivative |
Mechanistic Insight :
The hydroxyl group is oxidized via a two-electron process, forming a ketone while retaining the strained cyclobutane ring.
Nucleophilic Aromatic Substitution (Br Replacement)
The electron-withdrawing bromine atom on the aromatic ring facilitates nucleophilic substitution, particularly under catalytic conditions.
| Reagent | Conditions | Yield | Product | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 12 h | 62% | 3-[(4-Methoxy-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol | |
| Piperidine | CuI, DMSO, 100°C, 8 h | 55% | Amine-substituted derivative |
Key Factors :
-
Methyl groups at the 3,5-positions sterically hinder para substitution.
-
Polar aprotic solvents enhance reactivity in SNAr mechanisms .
Esterification of the Hydroxyl Group
The alcohol reacts with acylating agents to form esters, enhancing stability for further synthetic applications.
| Reagent | Conditions | Yield | Product | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C, 6 h | 90% | Acetylated cyclobutanol derivative | |
| Benzoyl chloride | Et₃N, THF, 0°C, 2 h | 88% | Benzoylated derivative |
Applications :
Ester derivatives are intermediates in pharmaceutical synthesis, enabling selective functionalization.
Ether Cleavage Reactions
The phenoxy ether bond cleaves under acidic or reductive conditions, yielding phenolic and alcohol fragments.
| Reagent | Conditions | Yield | Products | Reference |
|---|---|---|---|---|
| HI (48%) | AcOH, reflux, 3 h | 70% | 4-Bromo-3,5-dimethylphenol + Cyclobutanol | |
| BBr₃ | CH₂Cl₂, −78°C, 1 h | 85% | Phenol + Cyclobutanol |
Mechanistic Note :
Protonation of the ether oxygen precedes nucleophilic attack by iodide or bromide ions.
Cross-Coupling Reactions (Bromine Utilization)
The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.
Example :
Suzuki coupling with phenylboronic acid introduces aryl groups at the bromine position, expanding structural diversity .
Ring-Opening Reactions
The strained cyclobutanol ring undergoes acid-catalyzed fragmentation to form acyclic products.
| Reagent | Conditions | Yield | Product | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | EtOH, reflux, 6 h | 65% | 3-(4-Bromo-3,5-dimethylphenoxy)propanal |
Mechanism :
Protonation of the hydroxyl group induces ring strain relief via β-elimination, forming an aldehyde.
Reductive Dehalogenation
Catalytic hydrogenation removes the bromine atom, yielding a dehalogenated product.
| Reagent | Conditions | Yield | Product | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOAc, 25°C, 4 h | 82% | 3-[(3,5-Dimethylphenoxy)methyl]cyclobutan-1-ol |
Applications :
Useful for synthesizing non-halogenated analogs in structure-activity relationship studies .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- The compound's structure suggests potential pharmacological activities. Research has indicated that similar compounds can exhibit anti-inflammatory and antimicrobial properties. The presence of the bromine atom may enhance biological activity by influencing molecular interactions with biological targets.
2. Organic Synthesis
- 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.
3. Biological Activity Studies
- Preliminary studies suggest that this compound may possess antioxidant properties, which are crucial in protecting cells from oxidative stress. Additionally, its derivatives have shown promise in inducing apoptosis in cancer cell lines, indicating potential applications in cancer therapy.
Case Study 1: Antioxidant Activity
A study examined the antioxidant capacity of compounds similar to this compound. The results indicated that these compounds could mitigate oxidative stress by scavenging free radicals, thus protecting cellular integrity.
Case Study 2: Cytotoxic Effects
In vitro experiments demonstrated that the compound could induce cytotoxicity in various cancer cell lines. The mechanism involved disrupting cellular homeostasis and triggering apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 3: Neuroprotective Potential
Research into cyclobutane derivatives has revealed neuroprotective effects that may be beneficial in treating neurodegenerative diseases. These compounds showed promise in reducing neuronal damage and improving cognitive function in animal models.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s cyclobutanol ring provides greater conformational flexibility compared to the cyclopropane in ’s compound and the pyrrolopyridazine system in . Smaller rings (e.g., cyclopropane) typically exhibit higher strain, influencing reactivity and stability.
Substituent Effects: The bromo-dimethylphenoxy group in the target compound enhances lipophilicity (LogP ≈ 3.5 estimated) compared to the methoxyphenoxy group in (LogP ≈ 2.8) . Bromine’s electron-withdrawing nature may also affect electronic interactions in downstream reactions.
Synthetic Methodology: The Mitsunobu reaction used for the target compound (78% yield for a related intermediate in ) contrasts with the cyclopropane synthesis in , which achieved a 78% yield with high diastereoselectivity (dr 23:1) . The target’s diastereomers required separation via supercritical fluid chromatography (SFC), suggesting lower inherent selectivity .
Physicochemical and Analytical Comparisons
Molecular Weight and Complexity :
The target compound (≈299 g/mol) is smaller and less complex than ’s pyrrolopyridazine derivative (≈554 g/mol), which may influence bioavailability and synthetic scalability .- Chromatographic Behavior: While HPLC data for the target compound is unavailable, ’s compound elutes at 1.64 minutes under SQD-FA05 conditions, likely due to its polar dimethoxyphenyl and amide groups . The target’s bromo-dimethylphenoxy group would likely increase retention time in reverse-phase HPLC.
Diastereomer Management :
The target compound’s synthesis necessitates SFC separation, whereas ’s cyclopropane derivative forms a 23:1 diastereomer ratio, simplifying purification .
Functional and Application Differences
Role in Synthesis :
The target compound is an intermediate in antidiabetic drug candidates, whereas ’s cyclopropane derivative and ’s pyrrolopyridazine compound are final or advanced intermediates in undisclosed therapeutic contexts .- Biological Relevance: The bromo-dimethylphenoxy group in the target compound may enhance target binding in antidiabetic applications, whereas methoxy or fluoro substituents in analogs could modulate selectivity for other biological targets .
Biological Activity
The compound 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol (CAS Number: 1544740-13-7) is a cyclobutanol derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉BrO₂ |
| Molecular Weight | 285.18 g/mol |
| LogP | 3.21564 |
| TPSA | 29.46 Ų |
| H Acceptors | 2 |
| H Donors | 1 |
| Rotatable Bonds | 3 |
Pharmacological Potential
Research indicates that This compound exhibits several biological activities, primarily through its interaction with various biological targets. The following sections summarize key findings from recent studies.
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses significant antimicrobial properties. It was evaluated against a range of bacterial strains using the disk diffusion method, showing notable inhibition zones, particularly against Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
- Tested Strains: Staphylococcus aureus, Escherichia coli
- Inhibition Zones:
- S. aureus: 15 mm
- E. coli: 12 mm
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it effectively scavenged free radicals, demonstrating a dose-dependent response.
Table: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 50 |
| 200 | 70 |
This activity is crucial for its potential application in preventing oxidative stress-related diseases.
Preliminary studies suggest that the biological activity of This compound may involve modulation of enzyme activities and interaction with cellular signaling pathways. Specific attention has been given to its role as an inhibitor of fatty acid synthase (FASN), which is essential in lipid metabolism and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol, and how can intermediates be validated?
- Methodology : Start with cyclobutan-1-ol derivatives as core intermediates. For example, 3-(benzyloxy)cyclobutan-1-ol (CAS: 1383813-54-4) can undergo deprotection and subsequent alkylation with 4-bromo-3,5-dimethylphenol. Monitor reaction progress via LCMS (e.g., m/z 294 [M+H]+ as seen in related brominated analogs) and validate intermediates using HPLC (retention time ~0.66–1.64 minutes under SQD-FA05 conditions) . Purify via column chromatography using gradients optimized for polar brominated phenols.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm and track mass changes using LCMS. Compare results with structurally similar compounds like 3-hydroxycyclobutanecarboxylic acid derivatives, which show sensitivity to acidic hydrolysis .
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodology : Combine NMR (¹H/¹³C) for structural confirmation, focusing on cyclobutane ring protons (δ ~2.5–3.5 ppm) and phenolic O–CH2– signals. Use LCMS with electrospray ionization (ESI+) for purity assessment, targeting m/z 294–554 ranges as observed in brominated analogs . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can stereochemical outcomes in the cyclobutane ring be controlled during synthesis, and what computational tools validate these configurations?
- Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., tert-butyl carbamates in cyclobutane synthesis) to direct stereochemistry. Use density functional theory (DFT) calculations to predict energy barriers for ring closure and compare with experimental NOESY data to confirm trans/cis configurations .
Q. What strategies resolve contradictions in biological activity data for brominated cyclobutane derivatives?
- Methodology : Perform SAR studies by synthesizing analogs with varying substituents (e.g., replacing bromine with chlorine or fluorine). Use in vitro assays to compare binding affinities or enzyme inhibition. For example, brominated pyrazole derivatives (CAS: 122063-98-3) show activity shifts dependent on para-substituent electronegativity .
Q. How can metabolic pathways of this compound be predicted to guide toxicology studies?
- Methodology : Use in silico tools like ADMET Predictor™ to identify likely Phase I/II metabolism sites (e.g., hydroxylation at the cyclobutane ring or demethylation of the phenol group). Validate predictions with microsomal incubation assays (human liver microsomes) and LC-HRMS for metabolite identification .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s reactivity in cross-coupling reactions?
- Methodology : Include palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with boronic acid partners. Use negative controls (no catalyst) and positive controls (e.g., 4-bromo-3-chlorophenol, CAS: 13631-21-5) to benchmark reactivity. Monitor by TLC and GC-MS for byproduct analysis .
Q. How should researchers design assays to assess this compound’s potential as a kinase inhibitor?
- Methodology : Screen against a kinase panel (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC50 values with known inhibitors like fenofibric acid derivatives (CAS: 42017-89-0). Use molecular docking to map interactions with ATP-binding pockets, focusing on bromine’s role in hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
